molecular formula C4H10Cl2N2O4Pd B570746 Dichlorobis(glycine)Palladium CAS No. 79351-56-7

Dichlorobis(glycine)Palladium

Cat. No.: B570746
CAS No.: 79351-56-7
M. Wt: 327.454
InChI Key: JVUIIYLWPWGSFX-UHFFFAOYSA-L
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Description

Dichlorobis(glycine)Palladium is a coordination compound where palladium is coordinated with two glycine molecules and two chloride ions. This compound is of significant interest due to its applications in catalysis, particularly in organic synthesis reactions such as the Suzuki coupling reaction. The presence of glycine, an amino acid, in the coordination sphere of palladium adds unique properties to this compound, making it a versatile catalyst in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichlorobis(glycine)Palladium can be synthesized by reacting palladium(II) chloride with glycine in an aqueous medium. The reaction typically involves dissolving palladium(II) chloride in water, followed by the addition of glycine. The mixture is then stirred at room temperature until the reaction is complete, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions: Dichlorobis(glycine)Palladium undergoes various types of chemical reactions, including:

    Oxidation: The compound can participate in oxidation reactions where the palladium center is oxidized.

    Reduction: It can also undergo reduction reactions, where the palladium center is reduced.

    Substitution: The chloride ions in the compound can be substituted with other ligands, leading to the formation of new coordination compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and hydrazine are typically used.

    Substitution: Ligands such as phosphines, amines, and other nitrogen-containing compounds can replace the chloride ions under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of palladium complexes with different ligands, each having unique properties and applications.

Scientific Research Applications

Dichlorobis(glycine)Palladium has a wide range of applications in scientific research, including:

    Chemistry: It is widely used as a catalyst in organic synthesis reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Biology: The compound’s coordination with glycine makes it a potential candidate for studying interactions with biological molecules and enzymes.

    Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.

    Industry: In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals due to its catalytic properties.

Mechanism of Action

The mechanism by which Dichlorobis(glycine)Palladium exerts its effects involves the coordination of palladium with glycine and chloride ions. The palladium center acts as a catalytic site, facilitating various chemical reactions. The glycine molecules stabilize the palladium center, enhancing its reactivity and selectivity in catalytic processes. The chloride ions can be easily replaced by other ligands, allowing for the formation of new coordination compounds with different properties.

Comparison with Similar Compounds

    Bis(triphenylphosphine)palladium(II) dichloride: This compound is also a palladium complex but with triphenylphosphine ligands instead of glycine.

    Dichlorobis(ethylenediamine)cobalt(III) chloride: A cobalt complex with ethylenediamine ligands, used for comparison due to its similar coordination environment.

Uniqueness: Dichlorobis(glycine)Palladium is unique due to the presence of glycine, an amino acid, in its coordination sphere. This feature imparts unique properties to the compound, such as enhanced stability and reactivity in catalytic processes. The use of glycine also makes it a potential candidate for biological and medicinal applications, setting it apart from other palladium complexes with different ligands.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Dichlorobis(glycine)Palladium involves a reaction between glycine and Palladium(II) chloride in the presence of hydrochloric acid.", "Starting Materials": [ "Glycine", "Palladium(II) chloride", "Hydrochloric acid" ], "Reaction": [ "Dissolve glycine in hydrochloric acid to form a solution.", "Add Palladium(II) chloride to the solution and stir until all solids are dissolved.", "Heat the solution to 60-70°C and stir for 2-3 hours.", "Cool the solution to room temperature and filter the resulting solid.", "Wash the solid with water and dry it under vacuum to obtain Dichlorobis(glycine)Palladium." ] }

CAS No.

79351-56-7

Molecular Formula

C4H10Cl2N2O4Pd

Molecular Weight

327.454

IUPAC Name

2-aminoacetate;palladium(2+);dihydrochloride

InChI

InChI=1S/2C2H5NO2.2ClH.Pd/c2*3-1-2(4)5;;;/h2*1,3H2,(H,4,5);2*1H;/q;;;;+2/p-2

InChI Key

JVUIIYLWPWGSFX-UHFFFAOYSA-L

SMILES

C(C(=O)[O-])N.C(C(=O)[O-])N.Cl.Cl.[Pd+2]

Synonyms

(SP-4-1)-Dichlorobis(glycinato-N)-palladate(2-) Dihydrogen; _x000B_(SP-4-1)Dichlorobis(glycinato-κN)palladate(2-) Dihydrogen; 

Origin of Product

United States

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